Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
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Overview
Description
Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate), also known as TEDP, is an organic compound that has been used in various scientific research applications. It has been used in a variety of biochemical and physiological studies due to its unique properties.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) involves the reaction of two molecules of 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid diethyl ester with one molecule of ethylenediamine.
Starting Materials
2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid diethyl ester, ethylenediamine
Reaction
In a round-bottom flask, add 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid diethyl ester (2 eq) and ethylenediamine (1 eq) in anhydrous ethanol., Stir the reaction mixture at room temperature for 12 hours., Heat the reaction mixture to reflux for 24 hours., Allow the reaction mixture to cool to room temperature and filter the precipitated product., Wash the product with cold ethanol and dry under vacuum to obtain Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate).
Mechanism Of Action
Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) works by binding to the active sites of enzymes and proteins, which then alters their structure and function. This binding can either activate or inhibit the enzyme or protein, depending on the concentration of Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate). In addition, Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) can also act as an inhibitor of certain metabolic pathways, which can lead to the inhibition of certain gene expression.
Biochemical And Physiological Effects
Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on certain enzymes and proteins, which can lead to the inhibition of certain metabolic pathways and gene expression. In addition, it has been shown to have a protective effect against oxidative stress and can act as an antioxidant.
Advantages And Limitations For Lab Experiments
The main advantage of using Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) in lab experiments is its relative simplicity and ease of synthesis. It is also relatively inexpensive, making it an ideal choice for research applications. However, Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) can be toxic in high concentrations, so it is important to use caution when handling it.
Future Directions
Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) has a wide range of potential applications in scientific research. It has been used in the study of enzymes and proteins, metabolic pathways, and gene expression. In addition, it has potential applications in drug development, as it can act as an inhibitor of certain metabolic pathways. Furthermore, Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) could be used in the development of novel drugs and therapies, as it has been shown to have a protective effect against oxidative stress. Finally, Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) could be used in the development of new materials and catalysts, as it has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) has been used in a variety of scientific research applications, such as in the study of enzymes and proteins. It has been used as a model compound to study the structure and function of enzymes, as well as the mechanism of action of various drugs. In addition, Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) has been used in the study of metabolic pathways and the regulation of gene expression.
properties
IUPAC Name |
diethyl 1-[2-[3,4-bis(ethoxycarbonyl)-2,5-dimethylpyrrol-1-yl]ethyl]-2,5-dimethylpyrrole-3,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O8/c1-9-33-23(29)19-15(5)27(16(6)20(19)24(30)34-10-2)13-14-28-17(7)21(25(31)35-11-3)22(18(28)8)26(32)36-12-4/h9-14H2,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSVSMWQRIEQQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)CCN2C(=C(C(=C2C)C(=O)OCC)C(=O)OCC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) | |
CAS RN |
131970-78-0 |
Source
|
Record name | Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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